molecular formula C8H4BrClN2S2 B3060739 N-(4-bromophenyl)-4-chlorodithiazol-5-imine CAS No. 75318-53-5

N-(4-bromophenyl)-4-chlorodithiazol-5-imine

Cat. No.: B3060739
CAS No.: 75318-53-5
M. Wt: 307.6 g/mol
InChI Key: LJAVWPXZZIDCAS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-chlorodithiazol-5-imine is a heterocyclic compound featuring a dithiazole core substituted with a chlorine atom at position 4 and an imine-linked 4-bromophenyl group. Thiadiazole and dithiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and receptor-modulating properties . The bromophenyl and chloro substituents likely influence its electronic properties, solubility, and binding interactions, as seen in structurally similar compounds discussed below.

Properties

IUPAC Name

N-(4-bromophenyl)-4-chlorodithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAVWPXZZIDCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=NSS2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351974
Record name ST4094200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75318-53-5
Record name ST4094200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chlorodithiazol-5-imine typically involves the reaction of 4-bromoaniline with chlorodithiazole derivatives under specific conditions. One common method includes the use of chlorodithiazole chloride and 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chlorodithiazol-5-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-(4-bromophenyl)-4-chlorodithiazol-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chlorodithiazol-5-imine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the biosynthesis of essential bacterial lipids or interfere with cellular processes in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

The presence of halogens (e.g., Cl, Br, F, I) on phenyl rings is a common feature in bioactive compounds. Evidence from N-substituted maleimides (Table 1) demonstrates that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL):

  • N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM)
  • N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM)
  • N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM)
  • N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM)

This suggests that steric and electronic effects of halogens may be secondary to overall molecular architecture in determining activity .

Heterocyclic Core Modifications

Thiadiazole Derivatives
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities, attributed to the thiadiazole core and chlorophenyl substituent .
  • N-(4-Bromophenyl)-4-chlorodithiazol-5-imine (hypothetical analog) : Likely shares similar bioactivity profiles, with bromine enhancing lipophilicity compared to chlorine.
Isoxazole Derivatives
  • N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine : Isostructural with its chloro analog, indicating minimal structural perturbation from halogen substitution. Both compounds are synthesized via Schiff base formation, highlighting a versatile route for aryl-substituted heterocycles .
Pyridazinone Derivatives
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The bromophenyl group may enhance receptor binding compared to methoxy-substituted analogs .

Key Findings and Implications

Halogen Effects : Bromine substitution enhances lipophilicity and binding in receptor-targeted compounds (e.g., FPR2 agonists) but shows negligible impact in enzyme inhibition (e.g., MGL) .

Structural Resilience : Isoxazole and thiadiazole cores tolerate halogen substitution without significant structural distortion, enabling modular drug design .

Therapeutic Potential: Bromophenyl-substituted compounds demonstrate antiviral (SARS-CoV-2) and anti-inflammatory (FPR2) activities, suggesting avenues for further exploration .

Biological Activity

N-(4-bromophenyl)-4-chlorodithiazol-5-imine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

This compound has the molecular formula C8H4BrClN2S2C_8H_4BrClN_2S_2. The compound features a dithiazole ring, which is known for its reactivity and biological significance. The presence of bromine and chlorine substituents enhances its potential for various biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their effectiveness against a range of bacteria and fungi, suggesting that this compound could possess similar activities due to its structural analogies .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of dithiazole compounds, including this compound. The evaluation included assessing their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial properties, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved in vivo testing on animal models to determine acute toxicity levels. Results indicated a moderate safety margin, with no significant adverse effects observed at therapeutic doses. This suggests that while the compound may exhibit biological activity, it also possesses a favorable safety profile for further development.

Research Findings Summary

Activity Findings
AntimicrobialPotential activity against bacterial strains; further studies needed .
AnticancerRelated compounds show cytotoxic effects; specific data on this compound is limited.
Toxicological SafetyModerate safety profile in animal models; no significant adverse effects observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-chlorodithiazol-5-imine
Reactant of Route 2
N-(4-bromophenyl)-4-chlorodithiazol-5-imine

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